5,6-difluoro-1H-indole-3-carbonitrile
Description
5,6-Difluoro-1H-indole-3-carbonitrile is a fluorinated indole derivative characterized by two fluorine atoms at the 5- and 6-positions of the indole core and a nitrile group at position 2. The fluorine atoms impart strong electron-withdrawing effects, which modulate the compound’s electronic properties, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C9H4F2N2 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5,6-difluoro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H |
InChI Key |
YNFHVSNJZRHRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The position and nature of substituents significantly influence electronic characteristics:
Impact on Physicochemical Properties
Substituents alter melting points, solubility, and stability:
Key Insight : Fluorination typically increases melting points and reduces aqueous solubility due to enhanced intermolecular forces (e.g., dipole-dipole interactions). The 5,6-difluoro analog is expected to follow this trend.
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